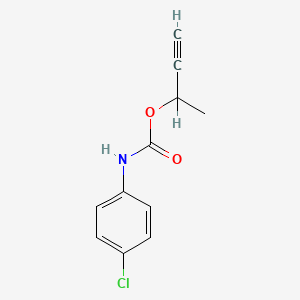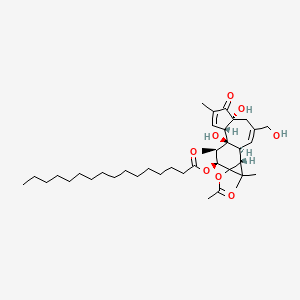
Triangularine
Vue d'ensemble
Description
Triangularine is a chemical compound with the molecular formula C18H25NO5 and a molecular weight of 335.4 g/mol . It is known for its complex molecular structure, which includes a pyrrolizidine ring core with various functional groups attached. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Triangularine undergoes several types of chemical reactions, including:
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis under acidic or basic conditions, potentially breaking down the molecule into its constituent parts.
Oxidation: The presence of double bonds suggests the possibility of oxidation reactions under specific conditions.
Common Reagents and Conditions
Common reagents and conditions used in the reactions of this compound include:
Acidic or Basic Conditions: For hydrolysis reactions.
Oxidizing Agents: For oxidation reactions.
Major Products Formed
The major products formed from the hydrolysis of this compound include its constituent parts, which may vary depending on the specific conditions used.
Applications De Recherche Scientifique
Triangularine has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of pyrrolizidine derivatives and their functional groups.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although it is not intended for human use.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to triangularine include other pyrrolizidine derivatives with comparable molecular structures and functional groups . Examples of similar compounds are:
- Retronecine
- Heliotrine
- Lasiocarpine
Uniqueness
This compound is unique due to its specific combination of functional groups and the pyrrolizidine ring core, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-4-12(3)17(21)24-15-7-9-19-8-6-14(16(15)19)11-23-18(22)13(5-2)10-20/h4-6,15-16,20H,7-11H2,1-3H3/b12-4-,13-5-/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOENJWUGVSLZDQ-NCLHDQKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(=CC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)/C(=C\C)/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601020176 | |
| Record name | Triangularine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87340-27-0 | |
| Record name | [(1R,7aR)-2,3,5,7a-Tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-1H-pyrrolizin-7-yl]methyl (2Z)-2-(hydroxymethyl)-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87340-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triangularine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087340270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triangularine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIANGULARINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6S2FAL66K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is triangularine and where is it found?
A1: this compound is a pyrrolizidine alkaloid (PA) primarily found in certain plant species. It was first isolated from Senecio triangularis [], but has also been identified in other plants like Alkanna primuliflora, Alkanna stribrnyi, and Alkanna graeca []. PAs are known for their diverse chemical structures and biological activities, often exhibiting toxicity.
Q2: What is the chemical structure of this compound?
A2: this compound is a retronecine ester alkaloid. Its structure consists of a retronecine base esterified at the 7 and 9 positions. Specifically, it is 7-[(Z)-2-methylbut-2-enoyl]-9-[(Z)-2-hydroxymethylbut-2-enoyl]retronecine [].
Q3: Are there any analytical methods to detect and quantify this compound in plant material?
A3: Yes, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a common technique used to identify and quantify this compound in plant extracts [, ]. This method allows for the separation and detection of various PAs, including this compound, based on their mass-to-charge ratios.
Q4: Is there any research on the potential toxicity of this compound?
A4: While specific toxicity studies focusing solely on this compound are limited, it's crucial to acknowledge that it belongs to the pyrrolizidine alkaloid family. Many PAs, including those found alongside this compound in plants like Symphytum asperum, are known to be hepatotoxic []. Therefore, it is plausible that this compound could possess similar toxic properties, warranting further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N2,N6-bis[4-(dimethylamino)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B1232054.png)









![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,11S,12aS,14bR)-10,11-dihydroxy-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1232071.png)

